Dinapsoline - 458563-40-1

Dinapsoline

Catalog Number: EVT-265308
CAS Number: 458563-40-1
Molecular Formula: C16H16BrNO2
Molecular Weight: 334.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dinapsoline is a drug developed for the treatment of Parkinson's disease, that acts as a selective full agonist at the dopamine D1 receptor.
Source and Classification

Dinapsoline is derived from the naphtho[1,2,3-de]isoquinoline family of compounds. Its classification as a dopamine receptor agonist places it within the broader category of psychoactive substances that interact with the central nervous system. Specifically, it exhibits high affinity for the D1 dopamine receptor, which is implicated in various neurophysiological processes.

Synthesis Analysis

The synthesis of dinapsoline has evolved significantly since its initial development. A notable method involves a free radical-initiated cyclization, which is crucial for constructing the compound's complex framework. This approach has been refined to create a more efficient synthetic pathway, reducing the number of steps required compared to earlier methods.

Key Steps in Synthesis

The synthesis process has been documented in various studies, highlighting both its chemical intricacies and improvements over time .

Molecular Structure Analysis

The molecular structure of dinapsoline is characterized by a rigid tetracyclic framework that includes multiple fused rings. This configuration is critical for its interaction with dopamine receptors.

Structural Details

  • Molecular Formula: C₁₈H₁₉N₃O₂
  • Molecular Weight: Approximately 299.36 g/mol
  • Key Features:
    • The presence of hydroxyl groups contributes to its biological activity.
    • The stereochemistry at specific positions influences receptor binding and activity.

The structural analysis indicates that modifications to various rings can significantly affect the compound's pharmacological properties .

Chemical Reactions Analysis

Dinapsoline undergoes several chemical reactions that are pivotal in both its synthesis and potential metabolic pathways:

  1. Cyclization Reactions: Essential for forming the tetracyclic core.
  2. Substitution Reactions: Alterations at specific ring positions can lead to analogues with varying affinities for dopamine receptors.
  3. Degradation Pathways: Understanding how dinapsoline metabolizes in biological systems can inform its therapeutic use and safety profile.

These reactions are critical in optimizing dinapsoline's efficacy and understanding its pharmacokinetics .

Mechanism of Action

Dinapsoline acts primarily as an agonist at D1 dopamine receptors, which are involved in mediating several neurophysiological functions:

  • Dopamine Receptor Activation: Upon binding to D1 receptors, dinapsoline facilitates an increase in intracellular cyclic adenosine monophosphate levels, leading to enhanced dopaminergic signaling.
  • Behavioral Effects: In animal models, dinapsoline has shown robust rotational behavior indicative of dopaminergic activity, suggesting its potential utility in treating conditions like Parkinson's disease.

The mechanism underscores dinapsoline's role in modulating dopaminergic pathways and highlights its therapeutic promise .

Physical and Chemical Properties Analysis

Dinapsoline exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but exhibits limited solubility in water, which may impact its bioavailability.
  • Stability: Dinapsoline is relatively stable under standard laboratory conditions but may be sensitive to light and heat.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of crystalline compounds.

Understanding these properties is essential for developing formulations that maximize therapeutic efficacy .

Applications

Dinapsoline has significant applications in pharmacological research:

  • Therapeutic Potential: As a D1 dopamine receptor agonist, dinapsoline is being explored for treating Parkinson's disease and other dopaminergic disorders.
  • Research Tool: Its unique structure allows scientists to investigate structure-activity relationships (SAR) within related compounds, aiding in drug development processes.
  • Analog Development: Ongoing research into dinapsoline analogues aims to optimize receptor binding and reduce side effects associated with existing dopaminergic therapies.

The compound represents a promising avenue for advancing treatments for neurological conditions influenced by dopamine signaling .

Introduction to Dinapsoline in Dopaminergic Pharmacology

Historical Context of Dopamine Receptor Ligand Development

The quest for effective dopamine receptor ligands has been driven by the need to treat neurological disorders such as Parkinson’s disease (PD). Early therapies relied on levodopa, a dopamine precursor, but its long-term use led to diminished efficacy and dyskinesias. Dopamine agonists targeting D2-like receptors (e.g., ropinirole) emerged as alternatives but exhibited lower efficacy and D2-mediated side effects like nausea and psychosis [1] [6]. The 1990s saw a paradigm shift with the discovery that full D1 agonists could mimic levodopa’s efficacy in PD models. Dinapsoline (DNS) emerged during this era as a novel rigid scaffold addressing the limitations of early D1 agonists like SKF38393 (low intrinsic activity) and A-77636 (rapid tolerance induction) [1] [3]. Unlike its predecessors, DNS demonstrated robust antiparkinsonian effects in rat denervation models without inducing tolerance after chronic dosing—a breakthrough in dopaminergic pharmacology [1] [3].

Table 1: Evolution of Key Dopamine Agonists

Compound (Year)Receptor ProfileTherapeutic LimitationsStructural Class
Levodopa (1960s)Dopamine precursorDyskinesias, diminished efficacyAmino acid
SKF38393 (1970s)Partial D1 agonistLow intrinsic activityBenzazepine
A-77636 (1990s)Full D1 agonistRapid tolerance, desensitizationCatechol
Dinapsoline (2000s)Full D1 agonist, D2 affinityLimited D1:D2 selectivityRigid tetrahydroisoquinoline

Dinapsoline as a Rigid β-Phenyldopamine Analog: Pharmacophore Design Rationale

Dinapsoline’s design exploits conformational constraint to stabilize the bioactive conformation of dopamine. Structurally, it is a β-phenyldopamine analog wherein the phenethylamine backbone is locked into a tetrahydroisoquinoline framework. This rigidification enforces a trans-rotameric state, positioning the catechol hydroxyl groups and amine moiety optimally for D1 receptor interaction [1] [8]. The pharmacophore comprises three critical elements:

  • Catechol moiety: Essential for hydrogen bonding with Ser5.42/5.46 in transmembrane helix 5 (TM5) of D1 receptors [8].
  • Basic amine: Forms a salt bridge with Asp3.32 in TM3, a conserved motif in aminergic GPCRs [8].
  • Accessory phenyl ring: Enhances D1 affinity through π-stacking with Phe6.52 and His6.55 in TM6, part of the receptor’s aromatic microdomain [5].

This rigid design minimizes entropic penalties upon binding, increasing affinity (D1 Ki = 1.6 nM) [1]. Modifications to the A-, B’-, or C-rings reduce D1 activity, while D-ring substitutions retain efficacy, highlighting the pharmacophore’s sensitivity [1]. Crucially, DNS’s rigidity reduces receptor desensitization compared to dopamine or A-77636—likely due to diminished β-arrestin recruitment [1] [5].

Table 2: Pharmacophore Features of Dinapsoline vs. Flexible Agonists

FeatureDinapsoline (Rigid)Dopamine (Flexible)A-77636 (Semi-rigid)
Catechol positioningFixed trans conformationRotatable bond-dependentPartially constrained
D1 affinity (Ki)1.6 nM100–1000 nM0.4 nM
D1 efficacyFull agonistFull agonistFull agonist
Receptor desensitizationLowHighHigh
Tolerance in vivoAbsent (14-day study)N/ARapid onset

Role in Challenging Dopaminergic Receptor Subtype Selectivity Paradigms

Dinapsoline’s dual D1/D2 activity contradicted the historical belief that D1 selectivity was essential for antiparkinsonian efficacy. In 6-hydroxydopamine-lesioned rats, DNS induced contralateral rotation—a marker of antiparkinsonian activity—blocked by the D1 antagonist SCH-23390 but not by the D2 antagonist raclopride [3]. This confirmed that DNS’s in vivo efficacy was D1-mediated, despite its D2 affinity (D2 Ki = 83 nM) [1] [3].

More significantly, DNS exhibited functional selectivity (biased agonism) at D2 receptors. In CHO cells expressing human D2L receptors, DNS acted as:

  • Full agonist for cAMP inhibition and p44/42 MAPK phosphorylation.
  • Partial agonist for G protein-coupled inward rectifying potassium (GIRK) channels [5].

This bias arises from DNS’s preferential stabilization of specific receptor conformations. Mutagenesis studies implicate transmembrane 5 (TM5) residues in this effect: replacing Ser5.42 with Ala abolished DNS’s MAPK bias without affecting cAMP modulation [5]. Such subtleties explain why DNS avoids D2-mediated side effects (e.g., hyperprolactinemia) seen with non-selective agonists.

DNS further challenged paradigms by demonstrating that tolerance development depends on administration kinetics, not D1:D2 selectivity. Chronic intermittent dosing caused no tolerance (even sensitization occurred), while continuous minipump infusion induced rapid tolerance—contrasting with A-77636’s consistent tolerance [3].

Table 3: Functional Selectivity of Dinapsoline at D2 Receptors

Signaling PathwayDinapsoline EfficacyReference Agonist (Quinpirole) EfficacyImplications
cAMP inhibitionFull agonist (Emax = 100%)Full agonistCanonical D2 activity
MAPK phosphorylationFull agonist (Emax = 95%)Full agonistPro-survival signaling
GIRK activationPartial agonist (Emax = 45%)Full agonistAvoids neuronal hyperpolarization
β-arrestin recruitmentWeak partial agonistFull agonistReduced receptor internalization

ConclusionDinapsoline’s rigid scaffold and nuanced pharmacology make it a pivotal tool for dissecting dopamine receptor signaling. Its design underscores that conformational constraint, not mere catechol mimicry, optimizes receptor engagement and kinetics. By defying simplistic subtype-selectivity dogmas, DNS has accelerated the pursuit of functionally selective ligands with improved therapeutic windows [5] [7] [8].

Properties

CAS Number

458563-40-1

Product Name

Dinapsoline

IUPAC Name

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1

InChI Key

SBRUGRQLZCBKMD-ZOWNYOTGSA-N

SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

(+)-dinapsoline
8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline
dinapsoline

Canonical SMILES

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

Isomeric SMILES

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.